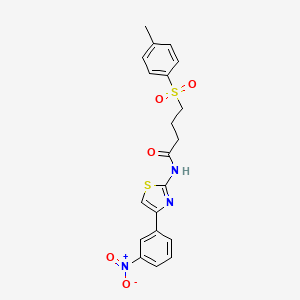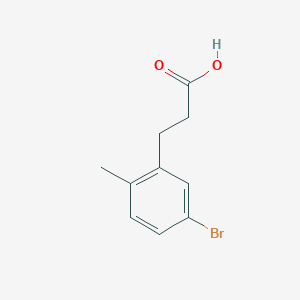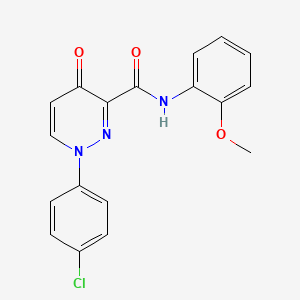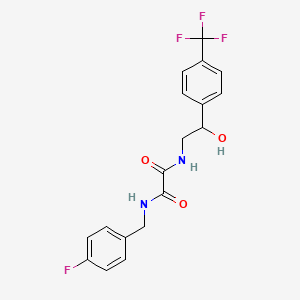
N-(4-(3-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives are a new series of compounds that were designed, synthesized, and evaluated for their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms .
Synthesis Analysis
These derivatives were synthesized by linking different (un)substituted (hetero)aromatic substituents to N1 of the hydrazone . The formation of a similar compound, Xanthurenic Acid (XA), can be diminished by feeding the insect with 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl] benzenesulfonamide (Ro-61-8048), an inhibitor of XA biosynthesis .Molecular Structure Analysis
The presence of the hydrazothiazole nucleus bearing at C4 a phenyl ring functionalized at the meta position with a nitro group is an important pharmacophoric feature .Aplicaciones Científicas De Investigación
Neurodegenerative Disorders
A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, including compounds closely related to N-(4-(3-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide, have been synthesized and evaluated for their selective inhibitory effects on human monoamine oxidase B (hMAO-B). These compounds demonstrate significant potential for treating neurodegenerative disorders due to their selective and reversible inhibition of MAO-B, a feature critical for managing conditions like Parkinson's disease. Their antioxidant properties were also investigated, highlighting their multifunctional therapeutic potential (Secci et al., 2019). Another study proposes new 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives as dual-target-directed inhibitors against both MAO-B and acetylcholinesterase (AChE), suggesting their applicability in comprehensive neurodegenerative disease management, including Parkinson's (Carradori et al., 2018).
Antimicrobial and Antitubercular Activities
Derivatives of 4-thiazolidinone, a core structure related to this compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown promising results against a variety of bacterial and fungal strains, indicating their potential in developing new antimicrobial agents. Additionally, their antitubercular activity against Mycobacterium tuberculosis suggests a potential role in combating tuberculosis (Samadhiya et al., 2014).
Cancer Research
In cancer research, novel derivatives containing the thiazole moiety have been evaluated for their anticancer potency on various human cancer cell lines, including breast adenocarcinoma and lung carcinoma. These studies reveal that certain derivatives exhibit significant antitumor efficiency, indicating the potential of this compound related compounds in cancer therapy (Turan-Zitouni et al., 2018).
Mecanismo De Acción
Target of Action
The compound N-(4-(3-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide, also known as 4-(4-methylbenzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide, is a complex organic moleculeSimilar compounds have been studied for their pharmacological activities against various targets .
Mode of Action
Compounds with similar structures have been found to exhibit antimicrobial and antiproliferative activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes that inhibit microbial growth or cell proliferation.
Biochemical Pathways
Similar compounds have been found to have effects on various biochemical pathways, including those involved in microbial growth and cell proliferation .
Pharmacokinetics
A related compound, jm6, has been studied for its metabolism and pharmacokinetics .
Result of Action
Similar compounds have been found to exhibit antimicrobial and antiproliferative activities , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-14-7-9-17(10-8-14)30(27,28)11-3-6-19(24)22-20-21-18(13-29-20)15-4-2-5-16(12-15)23(25)26/h2,4-5,7-10,12-13H,3,6,11H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWMRHAALVPUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Isoxazol-5-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871599.png)
![3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2871600.png)
![1-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]urea](/img/structure/B2871601.png)
![(1R,5S,6S,7S)-7-Aminobicyclo[3.2.0]heptane-6-carboxylic acid;hydrochloride](/img/structure/B2871603.png)


![Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2871608.png)
![N-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylphenyl)propionamide](/img/structure/B2871611.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2871615.png)

